Methyl 4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate
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Overview
Description
Methyl 4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by esterification and alkylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and functionalization steps efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
Methyl 4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of Methyl 4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and ester group play crucial roles in binding to these targets, potentially modulating their activity. The compound may influence various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Methyl 4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate include other pyrrolidine derivatives, such as:
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique steric and electronic properties. These properties can influence its biological activity and make it a valuable compound for various applications .
Properties
Molecular Formula |
C15H21NO2 |
---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
methyl 4-(4-propan-2-ylphenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C15H21NO2/c1-10(2)11-4-6-12(7-5-11)13-8-16-9-14(13)15(17)18-3/h4-7,10,13-14,16H,8-9H2,1-3H3 |
InChI Key |
YHJWCECYRGZTSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CNCC2C(=O)OC |
Origin of Product |
United States |
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